molecular formula C17H20N2O2S B5587506 1-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-ETHOXYPHENYL)ETHAN-1-ONE

1-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-ETHOXYPHENYL)ETHAN-1-ONE

Cat. No.: B5587506
M. Wt: 316.4 g/mol
InChI Key: PYKCGOPCOMKYQD-UHFFFAOYSA-N
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Description

1-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-ETHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-ETHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl groups and the sulfanyl group. The final step involves the attachment of the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-ETHOXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-ETHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-ETHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. Examples include:

Uniqueness

1-(3-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-ETHOXYPHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-ethoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-5-21-16-7-6-14(13(4)20)9-15(16)10-22-17-18-11(2)8-12(3)19-17/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKCGOPCOMKYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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